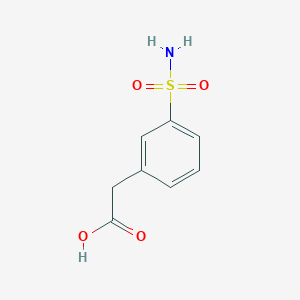
2-(3-Sulfamoylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Sulfamoylphenyl)acetic acid” is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Sulfamoylphenyl)acetic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction of CO2
2-(3-Sulfamoylphenyl)acetic acid: has been studied for its role in the electrochemical reduction of CO2 to acetic acid. This process is significant as it offers a way to convert CO2, a greenhouse gas, into a valuable chemical commodity. Researchers have designed bismuth-based transition metal chalcogenides that enable multi-electron transfer, reducing CO2 to acetic acid at ultra-low potentials . This approach not only addresses environmental concerns but also provides a pathway to synthesize acetic acid efficiently.
Fermentation and Vinegar Production
In the field of fermentation, 2-(3-Sulfamoylphenyl)acetic acid is utilized by acetic acid bacteria (AAB) to ferment ethanol into acetic acid. This process is crucial for the production of vinegar, which has numerous culinary and medicinal applications. The isolated AAB strains show promise for industrial use due to their tolerance to high ethanol concentrations and their ability to produce bioactive compounds during fermentation .
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant activities of 2-(3-Sulfamoylphenyl)acetic acid are of great interest in scientific research. AAB strains capable of producing this compound have demonstrated strong antibacterial activity against pathogens like Staphylococcus aureus. Additionally, these strains exhibit significant antioxidant activity, which is beneficial for health and can be leveraged in the development of functional foods .
Angiotensin-Converting Enzyme Inhibition
This compound has been associated with the inhibition of the angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. AAB strains producing 2-(3-Sulfamoylphenyl)acetic acid have shown higher ACE inhibitory activity compared to standard drugs like captopril. This suggests potential applications in managing hypertension and cardiovascular diseases .
α-Glucosidase Inhibition
Research indicates that 2-(3-Sulfamoylphenyl)acetic acid has α-glucosidase inhibitory properties. This is significant for diabetes management, as α-glucosidase inhibitors help control blood sugar levels by preventing the breakdown of carbohydrates. The AAB strains producing this compound could be used to develop antidiabetic therapies or functional foods with antidiabetic properties .
Nanofiltration and Recovery Processes
The compound’s role in nanofiltration and recovery processes is another area of application. It can be used to study the retention and permeability of various acids during nanofiltration, which is essential for the recovery and concentration of acetic acid from mixtures. This has implications for industrial processes where the separation and purification of chemicals are required .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-sulfamoylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFNJYMCOODKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Sulfamoylphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

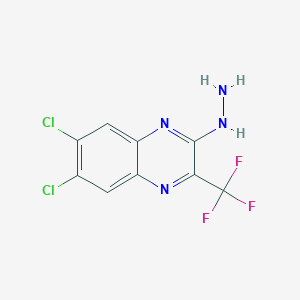
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2950576.png)
![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2950579.png)
![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)
![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)
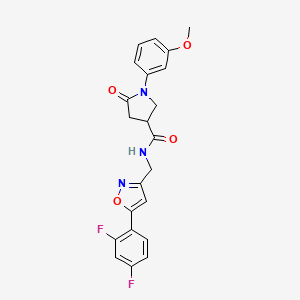
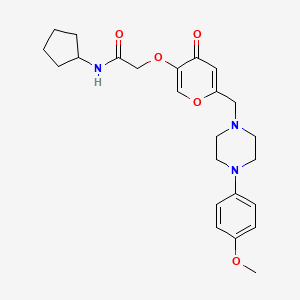
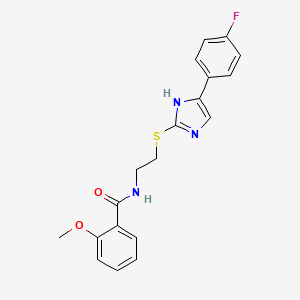
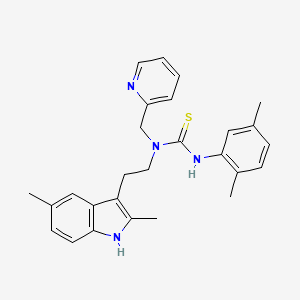
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2950588.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2950590.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2950594.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2950597.png)